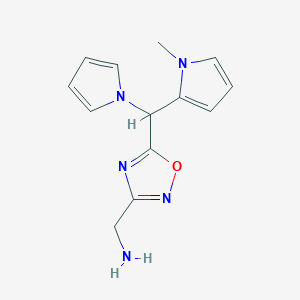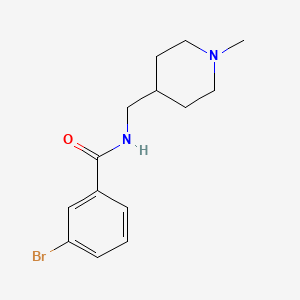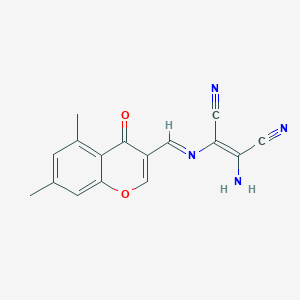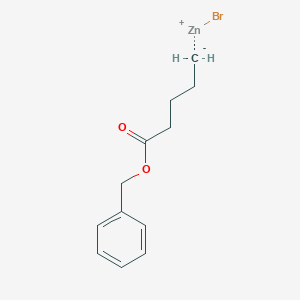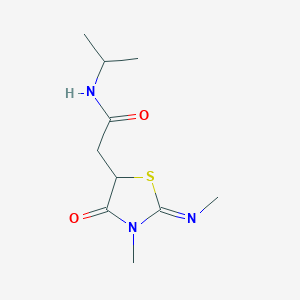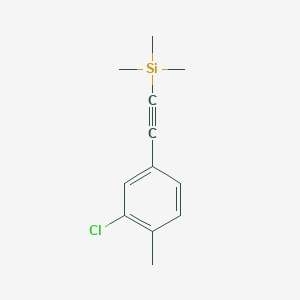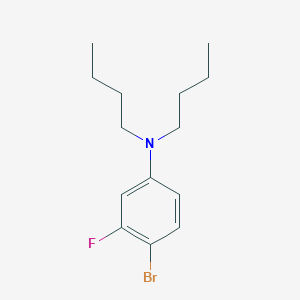![molecular formula C17H22N4O3S2 B14871147 N-[(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14871147.png)
N-[(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)carbamoyl]-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)carbamoyl)-4-methylbenzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a thienopyrazole core, a sulfonamide group, and a tert-butyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)carbamoyl)-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thienopyrazole Core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a hydrazine derivative under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a strong base.
Formation of the Carbamoyl Group: This step involves the reaction of the thienopyrazole intermediate with an isocyanate or carbamoyl chloride.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-((2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)carbamoyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thienopyrazole core can be oxidized under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides and aryl halides in the presence of a strong base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienopyrazole core may yield sulfoxides or sulfones, while reduction of the sulfonamide group may yield the corresponding amine.
科学的研究の応用
Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used as a tool compound to study the biological pathways and mechanisms involving sulfonamides and thienopyrazoles.
Industrial Applications: The unique chemical properties of this compound may make it useful in the development of new materials or catalysts.
作用機序
The mechanism of action of N-((2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)carbamoyl)-4-methylbenzenesulfonamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to interact with enzyme active sites, potentially inhibiting their activity. The thienopyrazole core may also interact with specific receptors or proteins, modulating their function.
類似化合物との比較
Similar Compounds
N-((2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)carbamoyl)-4-methylbenzenesulfonamide: shares similarities with other sulfonamide-containing compounds and thienopyrazole derivatives.
Sulfonamides: These compounds are known for their antibacterial properties and are used in various medicinal applications.
Thienopyrazoles: These compounds are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
What sets N-((2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)carbamoyl)-4-methylbenzenesulfonamide apart is the combination of the thienopyrazole core with the sulfonamide group and the tert-butyl substituent. This unique combination of functional groups may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
特性
分子式 |
C17H22N4O3S2 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC名 |
1-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C17H22N4O3S2/c1-11-5-7-12(8-6-11)26(23,24)20-16(22)18-15-13-9-25-10-14(13)19-21(15)17(2,3)4/h5-8H,9-10H2,1-4H3,(H2,18,20,22) |
InChIキー |
KKAHNJZZQNVRMS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C3CSCC3=NN2C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-tosylpiperazin-1-yl)ethanone](/img/structure/B14871090.png)
